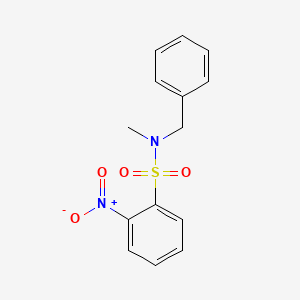

N-benzyl-N-methyl-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-15(11-12-7-3-2-4-8-12)21(19,20)14-10-6-5-9-13(14)16(17)18/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUJYEHZFOOMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355970 | |

| Record name | N-benzyl-N-methyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42060-39-9 | |

| Record name | N-benzyl-N-methyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-nitrobenzenesulfonamide typically involves the following steps:

Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: The nitrated benzene is then subjected to sulfonation, where it reacts with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

Alkylation: The final step involves the alkylation of the sulfonamide with benzyl chloride and methyl iodide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Reduction: this compound can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Reagents such as sodium hydride or potassium tert-butoxide can facilitate these reactions.

Oxidation: Although less common, the compound can undergo oxidation reactions where the sulfonamide group is oxidized to a sulfone. Oxidizing agents like hydrogen peroxide or peracids are typically used.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Sodium hydride, potassium tert-butoxide.

Oxidation: Hydrogen peroxide, peracids.

Major Products:

Reduction: N-benzyl-N-methyl-2-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: N-benzyl-N-methyl-2-nitrobenzenesulfone.

Scientific Research Applications

N-benzyl-N-methyl-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity. It can serve as a lead compound in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Sulfonamides

Key Observations :

- Electron-withdrawing effects : All listed compounds contain a 2-nitro group, which stabilizes the sulfonamide via resonance and inductive effects.

Comparative Challenges :

Critical Insights :

- The benzyl-methyl substitution in the target compound provides a balance between steric bulk and electronic effects, making it versatile for catalytic applications but less bioactive than piperazine-coupled analogs .

- Azide-functionalized sulfonamides (e.g., ) show superior utility in bioconjugation compared to nitro-only derivatives.

Crystallographic and Stability Data

- This compound: No direct crystallographic data available, but related compounds (e.g., N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide) exhibit planar sulfonamide groups with dihedral angles of 5–10° between aromatic rings .

Biological Activity

N-benzyl-N-methyl-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOS and a molecular weight of 280.31 g/mol. The structure features a nitro group attached to a benzene ring, along with a sulfonamide group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts the production of folate, essential for nucleic acid synthesis in bacteria, leading to bacteriostatic effects.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.

Antimicrobial Properties

This compound has been investigated for its antibacterial and antifungal properties. Its mechanism as an inhibitor of folate synthesis positions it as a candidate for antibiotic development against various pathogens.

Case Studies

- Inhibition of Carbonic Anhydrase : Research has shown that sulfonamide compounds, including this compound, can inhibit human carbonic anhydrase II (HCA II) with high affinity. Kinetic studies revealed that these compounds act as linear competitive inhibitors with Ki values in the nanomolar range .

- Structure-Activity Relationship (SAR) : A study conducted on related compounds demonstrated that modifications in the aryl substituents significantly affected their ability to activate immune signaling pathways. This highlights the importance of structural features in determining biological activity .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar sulfonamide compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Methyl-2-nitrobenzenesulfonamide | Lacks benzyl group | Less reactive |

| N-benzyl-2-nitrobenzenesulfonamide | Lacks methyl group | Affects solubility |

| N,N-Dimethyl-2-nitrobenzenesulfonamide | Contains additional methyl group | Influences steric properties |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Good absorption in the gastrointestinal tract.

- Distribution : Wide distribution in body tissues.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Excreted via urine.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the ortho position undergoes selective reduction under catalytic hydrogenation or metal-hydride conditions:

-

Key Insight : The ortho-nitro group shows slower reduction kinetics compared to para-nitro analogs due to steric hindrance from the sulfonamide substituents.

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation and arylation reactions, though reactivity is modulated by steric bulk:

-

Mechanistic Note : Alkylation typically requires strong bases (e.g., MTBD) to deprotonate the sulfonamide nitrogen . The benzyl group in the target compound precludes further N-alkylation under standard conditions .

Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed coupling reactions:

-

Limitation : The ortho-nitro group’s steric bulk reduces coupling efficiency compared to para-nitro analogs .

Functional Group Compatibility

-

Acid/Base Stability : Stable under mild acidic (pH 3–5) and basic (pH 8–10) conditions but degrades in concentrated H₂SO₄ or NaOH .

-

Oxidation : Resists oxidation by KMnO₄ or CrO₃ due to electron-withdrawing nitro and sulfonamide groups.

Critical Analysis

-

Steric Effects : The ortho-nitro and N-benzyl groups create steric congestion, limiting nucleophilic substitution and coupling efficiency .

-

Electronic Effects : The nitro group enhances electrophilic aromatic substitution (e.g., halogenation) at the para position relative to the sulfonamide .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, though synthetic modifications require careful optimization of steric and electronic factors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-N-methyl-2-nitrobenzenesulfonamide, and how are intermediates purified?

- Methodology :

- Step 1 : React 2-nitrobenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) under nitrogen, followed by methylation using methyl iodide in the presence of a base (e.g., K₂CO₃).

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify intermediates via column chromatography (silica gel, gradient elution) .

- Step 3 : Confirm purity using NMR (chloroform-, 400 MHz) to resolve peaks for the benzyl group (δ 4.3–4.5 ppm, singlet) and methyl group (δ 2.8–3.0 ppm) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of This compound?

- Key Spectral Signatures :

- NMR :

- Aromatic protons (δ 7.5–8.2 ppm, multiplet for nitro-substituted benzene).

- N-CH₃ (δ 2.8–3.0 ppm, singlet).

- Benzyl CH₂ (δ 4.3–4.5 ppm, singlet).

- IR : Strong S=O stretches (1130–1180 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1520–1350 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry or molecular conformation of This compound?

- Approach :

- Grow single crystals via slow evaporation in ethanol/DCM.

- Use SHELXL (SHELX-2018) for structure refinement. Key parameters:

- R-factor : Aim for <0.04.

- Twinning analysis : Apply Hooft metrics for twinned data (common in sulfonamides due to planar sulfonyl groups) .

- Case Study : In N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide, torsional angles (C-S-N-C) were resolved to ±0.5° using high-resolution data .

Q. What strategies address contradictions in reactivity or stability data for This compound under varying conditions?

- Example : Discrepancies in nitro group reduction efficiency (e.g., catalytic hydrogenation vs. Sn/HCl).

- Hypothesis Testing :

- Method A : Use Pd/C (10%) in ethanol under H₂ (1 atm). Monitor via HPLC for byproducts (e.g., des-nitro derivatives).

- Method B : Compare with SnCl₂/HCl reduction, noting potential sulfonamide cleavage at elevated temperatures .

- Resolution : Cross-validate using -NMR to track nitro group transformation .

Q. How can computational methods (DFT, MD) predict the electronic properties or intermolecular interactions of This compound?

- Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state structure.

- Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack predictions.

- Docking Studies : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.